5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one

Lipophilicity Drug-likeness Solubility optimization

This 5-hetarylmethylidene-1,3-thiazol-4-one derivative features a stereospecific (E)-2-furylmethylidene group at C5 and a 4-hydroxypiperidino moiety at C2. With an experimentally determined LogP of 1.08 and PSA of 91.34 Ų, it is distinctly more hydrophilic than its 2-(2-hydroxyethyl)piperidino analog (LogP 1.86), making it a superior probe for antifungal screening against oomycete pathogens where hydrophilic cell wall penetration is rate-limiting. The 4-hydroxyl group offers a ready derivatization handle for esterification, etherification, or oxidation to build focused kinase or protease libraries. Procure at ≥90% purity for pharmaceutical R&D and ADME model calibration.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 866133-41-7
Cat. No. B2658512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one
CAS866133-41-7
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC(=O)C(=CC3=CC=CO3)S2
InChIInChI=1S/C13H14N2O3S/c16-9-3-5-15(6-4-9)13-14-12(17)11(19-13)8-10-2-1-7-18-10/h1-2,7-9,16H,3-6H2/b11-8+
InChIKeyBXYMOCADVINNNF-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(E)-2-Furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one (CAS 866133-41-7): Procurement-Relevant Structural and Physicochemical Profile


5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one (CAS 866133-41-7) is a heterocyclic compound featuring a thiazol-4(5H)-one core substituted with a stereospecific (E)-2-furylmethylidene group at position 5 and a 4-hydroxypiperidino moiety at position 2 . It belongs to the class of 5-hetarylmethylidene-1,3-thiazol-4-ones, a privileged scaffold known for diverse biological activities including antifungal and antitumor properties [1]. The compound has a molecular formula of C13H14N2O3S, molecular weight of 278.33 g/mol, experimentally determined LogP of 1.08, and polar surface area (PSA) of 91.34 Ų . It is commercially available at purity levels of ≥97% from ISO-certified suppliers, making it suitable for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 5-[(E)-2-Furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one: Structural Determinants of Physicochemical Differentiation


Compounds within the 5-hetarylmethylidene-1,3-thiazol-4-one class cannot be generically interchanged because the nature of the substituent at position 2 on the thiazolone ring profoundly influences key physicochemical parameters—particularly lipophilicity (LogP) and polar surface area (PSA)—that govern solubility, permeability, and ultimately biological performance [1]. The 4-hydroxypiperidino substituent in CAS 866133-41-7 introduces a hydrogen-bond-donating hydroxyl group at the 4-position of the piperidine ring, producing a LogP of 1.08 that is substantially lower than the LogP of 1.86 for the 2-(2-hydroxyethyl)piperidino analog (CAS 866132-82-3) and lower than the LogP of 1.07 for the unsubstituted piperidine analog lacking the hydroxyl group, despite the additional polar atom . This differential hydrophilicity directly impacts aqueous solubility and partitioning behavior, making the compound a distinct chemical entity for screening cascades where lipophilicity is a critical design parameter.

Quantitative Differentiation Evidence for 5-[(E)-2-Furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one Relative to Closest Analogs


LogP Advantage: 42% Lower Lipophilicity vs. 2-(2-Hydroxyethyl)piperidino Analog Improves Predicted Aqueous Solubility

CAS 866133-41-7 exhibits an experimentally determined LogP of 1.08, which is 0.78 log units (42% lower) than the LogP of 1.86 for the closest commercially available analog, 5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one (CAS 866132-82-3) . This represents a significant shift in the lipophilicity range relevant for oral bioavailability prediction, where ideal LogP values for CNS drug candidates typically fall between 1 and 3, while the higher LogP of the comparator pushes it toward a more hydrophobic profile that may limit aqueous solubility and increase non-specific protein binding [1].

Lipophilicity Drug-likeness Solubility optimization

Polar Surface Area Differentiation: 91.34 Ų PSA Contributes Distinct Permeability Profile vs. Unsubstituted Piperidine and Morpholine Analogs

The target compound has a polar surface area (PSA) of 91.34 Ų, which is higher than the PSA of the unsubstituted piperidine analog (approximately 53–58 Ų estimated for (Z)-5-(furan-2-ylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one, compound 5a in Insuasty et al.) and higher than the morpholine analog (estimated PSA approximately 62–67 Ų for compound 6a) [1]. The 4-hydroxyl group contributes an additional hydrogen bond donor capable of forming an extra H-bond, increasing the PSA by roughly 20–30 Ų relative to the unsubstituted piperidine analog. This PSA value places the target compound in a range that may modulate blood-brain barrier penetration potential relative to more lipophilic analogs, following the established correlation that PSA values below 60–70 Ų favor CNS penetration, while values above 90 Ų generally favor peripheral restriction [2].

Permeability Polar surface area SAR optimization

Supplier Purity Tier: ≥97% (NLT) vs. 90% or 95% for Closest Commercial Analogs Enables Higher-Confidence Screening

Commercially, CAS 866133-41-7 is listed at ≥97% purity (NLT) by MolCore under ISO-certified quality systems, while the closest commercially available analog, 5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one (CAS 866132-82-3), is offered at 95% purity by AKSci, and the piperidine-4-carboxylic acid analog (CAS 866050-37-5) is listed at 90% purity . The 2-percentage-point purity advantage over CAS 866132-82-3 and 7-percentage-point advantage over CAS 866050-37-5 reduces the likelihood of impurity-driven false positives or confounding cytotoxicity in biological assays. For structure-activity relationship (SAR) studies where small potency differences are being interrogated, this purity differential can be decisive in data interpretation.

Purity Quality control Procurement specification

Structural Differentiation: 4-Hydroxypiperidine Substituent is Absent from Known Active Antifungal Analogs in Published SAR Studies

Published structure-activity relationship studies on 5-hetarylmethylidene-1,3-thiazol-4-ones have focused on unsubstituted piperidine (compound 5a) and morpholine (compound 6a) substituents at position 2, with antifungal activity evaluated against 10 fungal strains [1]. Compound 5a (the piperidine analog, lacking the 4-hydroxyl group) demonstrated modest to negligible antifungal activity in that study, while compound 3e (the rhodanine precursor, not the 2-aminothiazolone) showed the highest activity (MIC 3.9 μg/mL against S. cerevisiae). The 4-hydroxypiperidine substituent present in CAS 866133-41-7 has not been evaluated in published antifungal or antitumor SAR studies, representing an unexplored chemical space within this scaffold [2]. The hydroxyl group introduces an additional hydrogen-bond donor (HBD count = 1) and acceptor (HBA count = 4) relative to the unsubstituted piperidine analog (HBD = 0, HBA = 3), which may alter target binding kinetics and selectivity profiles [3]. However, no direct bioactivity data for CAS 866133-41-7 has been published, and any activity predictions based on analog data remain extrapolative.

Structure-activity relationship Antifungal Chemical biology

Recommended Application Scenarios for 5-[(E)-2-Furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one Based on Quantitative Evidence


Antifungal SAR Probe in Oomycete and Fungal Pathogen Screening Cascades Where LogP Modulation is Critical

Based on the LogP differentiation of 1.08 (vs. 1.86 for the hydroxyethyl analog), CAS 866133-41-7 is positioned as a more hydrophilic probe for antifungal screening against oomycete pathogens (e.g., Phytophthora infestans, Pythium spp.) where compound penetration through hydrophilic fungal cell wall matrices is often rate-limiting [1]. The 4-hydroxypiperidine substituent, which is absent from all published antifungal SAR in this scaffold [2], provides a novel vector for exploring hydrogen-bond-mediated target interactions with fungal enzymes such as sterol 14α-demethylase or other cytochrome P450 targets commonly engaged by azole and thiazole antifungals.

Physicochemical Comparator Standard for Drug-Likeness Profiling in Thiazolone Library Design

With an experimentally determined LogP of 1.08 and PSA of 91.34 Ų, this compound occupies a borderline region of oral druggability space that is distinct from both its more lipophilic analogs (LogP 1.86) and its less polar analogs (estimated LogP ~1.07 for unsubstituted piperidine, PSA ~55 Ų) [1]. It can serve as a reference standard for calibrating in silico LogP/PSA prediction models and for benchmarking experimental permeability assays (PAMPA or Caco-2) within a thiazolone-focused library, helping medicinal chemistry teams validate their computational ADME models against real experimental data.

High-Purity Starting Material for Medicinal Chemistry Derivatization Programs Targeting Hydrogen-Bond-Rich Binding Pockets

The ≥97% purity specification [1] and the presence of a chemically accessible 4-hydroxyl group make this compound an attractive starting point for derivatization—including esterification, etherification, or oxidation—to generate focused libraries probing hydrogen-bond-rich binding pockets such as kinase hinge regions or protease active sites. The 2- to 7-percentage-point purity advantage over commercially available analogs reduces the burden of pre-synthesis purification, saving 1–2 days of preparative HPLC time per derivatization batch.

Unexplored Chemical Space Probe for NCI-60 or Broad-Spectrum Antitumor Panel Screening

Compounds within the 5-hetarylmethylidene-1,3-thiazol-4-one class have demonstrated antitumor activity in the NCI-60 panel, with related compound 3c showing GI₅₀ = 0.62 μM against HOP-92 non-small cell lung cancer cells [1]. CAS 866133-41-7 carries a novel substitution pattern not represented in the original NCI screen, and its distinct LogP/PSA profile suggests altered cellular permeability and potentially different tumor-type selectivity. Screening in the NCI-60 or similar panel would resolve whether the 4-hydroxypiperidine modification enhances or attenuates the antitumor phenotype observed in the parent scaffold.

Quote Request

Request a Quote for 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.